Cas no 2229206-22-6 (2-Bromopyridine-3-sulfonyl fluoride)

2-Bromopyridine-3-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
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- 2229206-22-6
- EN300-1584361
- GS0262
- 2-bromopyridine-3-sulfonyl fluoride
- 2-Bromopyridine-3-sulfonyl fluoride
-
- インチ: 1S/C5H3BrFNO2S/c6-5-4(11(7,9)10)2-1-3-8-5/h1-3H
- InChIKey: IYMFZEIGMDPLMI-UHFFFAOYSA-N
- SMILES: BrC1C(=CC=CN=1)S(=O)(=O)F
計算された属性
- 精确分子量: 238.90519g/mol
- 同位素质量: 238.90519g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 225
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.4Ų
- XLogP3: 1.7
2-Bromopyridine-3-sulfonyl fluoride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1584361-0.05g |
2-bromopyridine-3-sulfonyl fluoride |
2229206-22-6 | 0.05g |
$1091.0 | 2023-06-04 | ||
Enamine | EN300-1584361-0.5g |
2-bromopyridine-3-sulfonyl fluoride |
2229206-22-6 | 0.5g |
$1247.0 | 2023-06-04 | ||
Enamine | EN300-1584361-2.5g |
2-bromopyridine-3-sulfonyl fluoride |
2229206-22-6 | 2.5g |
$2548.0 | 2023-06-04 | ||
Enamine | EN300-1584361-1.0g |
2-bromopyridine-3-sulfonyl fluoride |
2229206-22-6 | 1g |
$1299.0 | 2023-06-04 | ||
Enamine | EN300-1584361-10.0g |
2-bromopyridine-3-sulfonyl fluoride |
2229206-22-6 | 10g |
$5590.0 | 2023-06-04 | ||
Enamine | EN300-1584361-5.0g |
2-bromopyridine-3-sulfonyl fluoride |
2229206-22-6 | 5g |
$3770.0 | 2023-06-04 | ||
Enamine | EN300-1584361-0.1g |
2-bromopyridine-3-sulfonyl fluoride |
2229206-22-6 | 0.1g |
$1144.0 | 2023-06-04 | ||
Enamine | EN300-1584361-1000mg |
2-bromopyridine-3-sulfonyl fluoride |
2229206-22-6 | 1000mg |
$1299.0 | 2023-09-24 | ||
Enamine | EN300-1584361-10000mg |
2-bromopyridine-3-sulfonyl fluoride |
2229206-22-6 | 10000mg |
$5590.0 | 2023-09-24 | ||
Enamine | EN300-1584361-5000mg |
2-bromopyridine-3-sulfonyl fluoride |
2229206-22-6 | 5000mg |
$3770.0 | 2023-09-24 |
2-Bromopyridine-3-sulfonyl fluoride 関連文献
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
2-Bromopyridine-3-sulfonyl fluorideに関する追加情報
Introduction to 2-Bromopyridine-3-sulfonyl fluoride (CAS No: 2229206-22-6)
2-Bromopyridine-3-sulfonyl fluoride, with the chemical formula C₅H₃BrFNO₂S, is a versatile sulfonamide derivative that has garnered significant attention in the field of pharmaceutical and chemical research. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of drugs targeting neurological and inflammatory disorders. The presence of both bromine and fluorine substituents makes it an attractive building block for further functionalization, enabling chemists to explore diverse chemical modifications.
The CAS number 2229206-22-6 uniquely identifies this compound in scientific literature and databases, ensuring precise referencing and consistency in research communications. Its molecular structure, featuring a pyridine ring substituted with a bromine atom at the 2-position and a sulfonyl fluoride group at the 3-position, imparts unique reactivity that is exploited in synthetic chemistry. The sulfonyl fluoride moiety is particularly valuable due to its ability to participate in nucleophilic substitution reactions, facilitating the introduction of various functional groups into the molecule.
In recent years, 2-bromopyridine-3-sulfonyl fluoride has been extensively studied for its role in medicinal chemistry. One of the most promising applications is in the synthesis of kinase inhibitors, which are essential for treating cancers and inflammatory diseases. The bromine atom at the 2-position allows for cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the construction of complex heterocyclic scaffolds. These reactions are pivotal in generating novel drug candidates with improved pharmacokinetic properties.
Moreover, the sulfonyl fluoride group at the 3-position of the pyridine ring enhances the electrophilicity of the molecule, making it susceptible to nucleophilic attack by amines, thiols, and other nucleophiles. This property has been leveraged in the development of protease inhibitors, which are critical for managing conditions like HIV/AIDS and cystic fibrosis. The ability to introduce diverse substituents through these reactions allows for fine-tuning of drug efficacy and selectivity.
Recent advancements in computational chemistry have further highlighted the potential of 2-bromopyridine-3-sulfonyl fluoride as a key intermediate. Molecular modeling studies have demonstrated that this compound can be effectively incorporated into drug-like molecules with optimized binding affinities to target proteins. Such studies not only accelerate lead optimization but also provide insights into structure-activity relationships (SAR), guiding medicinal chemists toward more effective therapeutic agents.
The pharmaceutical industry has also recognized the utility of 2-bromopyridine-3-sulfonyl fluoride in fragment-based drug design (FBDD). Fragment screening approaches rely on small molecular fragments that can be linked together to form potent drugs. The reactivity of this compound allows for rapid assembly of fragment libraries, which can then be screened for biological activity. This approach has been particularly successful in identifying novel inhibitors of bacterial enzymes and viral proteases.
In addition to its pharmaceutical applications, 2-bromopyridine-3-sulfonyl fluoride finds use in agrochemical research. Sulfonamide derivatives are known for their herbicidal and fungicidal properties, and this compound serves as a precursor in synthesizing novel agrochemicals that offer improved crop protection. The ability to modify its structure through cross-coupling reactions enables the development of compounds with enhanced environmental safety profiles.
The synthesis of 2-bromopyridine-3-sulfonyl fluoride typically involves bromination and sulfonylation steps starting from commercially available pyridine derivatives. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that researchers have access to high-quality starting materials for their investigations. These synthetic routes often incorporate green chemistry principles, minimizing waste and reducing hazardous byproducts.
Industrial-scale production of this compound adheres to stringent quality control measures to meet regulatory requirements for pharmaceutical intermediates. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to confirm structural integrity and purity. These rigorous standards ensure that researchers receive consistent and reliable materials for their experiments.
The versatility of 2-bromopyridine-3-sulfonyl fluoride extends beyond its role as an intermediate; it also serves as a model compound for studying reaction mechanisms in organic synthesis. Researchers investigate how different nucleophiles interact with its reactive sites, providing fundamental insights into transition state structures and reaction pathways. Such studies contribute to the broader understanding of chemical reactivity and inform the development of new synthetic strategies.
In conclusion,2-Bromopyridine-3-sulfonyl fluoride (CAS No: 2229206-22-6) is a multifaceted compound with significant applications in pharmaceuticals, agrochemicals, and chemical research. Its unique structural features enable diverse synthetic transformations, making it an indispensable tool for medicinal chemists seeking to develop novel therapeutics. As research continues to uncover new applications for this compound,2-bromopyridine-3-sulfonyl fluoride is poised to remain at the forefront of chemical innovation.
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